molecular formula C24H18F3N3OS2 B2492084 4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392302-15-7

4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2492084
CAS No.: 392302-15-7
M. Wt: 485.54
InChI Key: BGGLCCPFIVPSSK-UHFFFAOYSA-N
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Description

4-benzyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H18F3N3OS2 and its molecular weight is 485.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The compound is related to a broader class of thiadiazole derivatives, known for their efficient synthesis methods and chemical reactivity. Studies like Takikawa et al. (1985) have detailed the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, emphasizing the utility of thiadiazole scaffolds in creating compounds with significant biological properties (Takikawa et al., 1985).

Anticancer Activity

  • Research by Tiwari et al. (2017) demonstrated that Schiff’s bases containing thiadiazole and benzamide groups exhibit promising anticancer activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds (Tiwari et al., 2017).

Synthesis of Complexes

  • Adhami et al. (2012) investigated the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd, showing the compound’s versatility in forming complexes that could have various applications, including catalysis and materials science (Adhami et al., 2012).

Corrosion Inhibition

  • Hu et al. (2016) conducted studies on benzothiazole derivatives as corrosion inhibitors for carbon steel, suggesting that similar thiadiazole compounds could offer protective benefits in industrial applications (Hu et al., 2016).

Organic Electronics

  • Zhou et al. (2010) explored the use of dithienylbenzothiadiazole derivatives in bulk heterojunction solar cells, indicating the potential of thiadiazole and benzamide derivatives in enhancing the efficiency of organic electronic devices (Zhou et al., 2010).

Antimicrobial Agents

  • Bikobo et al. (2017) synthesized 2-phenylamino-thiazole derivatives showing significant antimicrobial activity, underscoring the importance of thiadiazole derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Properties

IUPAC Name

4-benzyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3OS2/c25-24(26,27)20-8-4-7-18(14-20)15-32-23-30-29-22(33-23)28-21(31)19-11-9-17(10-12-19)13-16-5-2-1-3-6-16/h1-12,14H,13,15H2,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGLCCPFIVPSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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